molecular formula C9H17NO2S B13520198 Methyl 3-((2-aminocyclopentyl)thio)propanoate

Methyl 3-((2-aminocyclopentyl)thio)propanoate

Cat. No.: B13520198
M. Wt: 203.30 g/mol
InChI Key: GRWSFVXBDCMKEW-UHFFFAOYSA-N
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Description

Methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a unique structure with a sulfanyl group attached to a cyclopentyl ring, which is further connected to a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate typically involves the reaction of 2-aminocyclopentanethiol with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the thiol group to the acrylate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate has garnered interest in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-aminocyclohexyl)sulfanyl]propanoate
  • Methyl 3-[(2-aminocyclooctyl)sulfanyl]propanoate

Uniqueness

Methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate is unique due to its specific ring size and the presence of both an amino and a sulfanyl group. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

methyl 3-(2-aminocyclopentyl)sulfanylpropanoate

InChI

InChI=1S/C9H17NO2S/c1-12-9(11)5-6-13-8-4-2-3-7(8)10/h7-8H,2-6,10H2,1H3

InChI Key

GRWSFVXBDCMKEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1CCCC1N

Origin of Product

United States

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